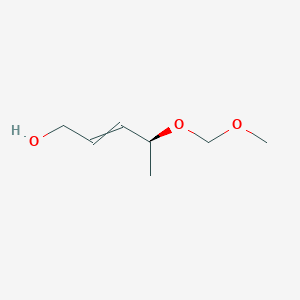
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol is an organic compound characterized by the presence of a methoxymethoxy group attached to a pent-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Methoxymethoxy)pent-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as (S)-4-hydroxypent-2-en-1-ol.
Protection of Hydroxyl Group: The hydroxyl group is protected using methoxymethyl chloride in the presence of a base like sodium hydride to form the methoxymethoxy derivative.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(Methoxymethoxy)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-(Methoxymethoxy)pent-2-en-1-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
4-(Methoxymethoxy)but-2-en-1-ol: A compound with a shorter carbon chain.
4-(Methoxymethoxy)hex-2-en-1-ol: A compound with a longer carbon chain.
Uniqueness
(4S)-4-(Methoxymethoxy)pent-2-en-1-ol is unique due to its specific stereochemistry and the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
850308-47-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(4S)-4-(methoxymethoxy)pent-2-en-1-ol |
InChI |
InChI=1S/C7H14O3/c1-7(4-3-5-8)10-6-9-2/h3-4,7-8H,5-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
ADBWZCUWIYRQJQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C=CCO)OCOC |
Canonical SMILES |
CC(C=CCO)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















